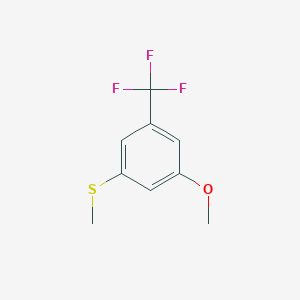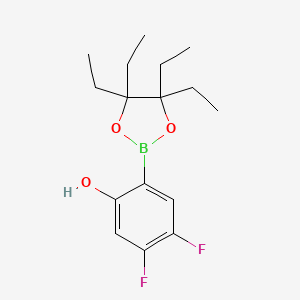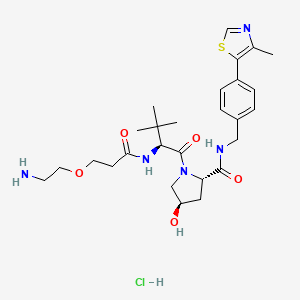![molecular formula C30H34O5Si B14031186 tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is a synthetic organic compound often used in carbohydrate chemistry. It is a derivative of D-glucal, a sugar molecule, and is modified with protective groups to facilitate specific chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride and 4-methoxybenzylidene to prevent unwanted reactions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction would yield alcohols.
Aplicaciones Científicas De Investigación
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions during synthesis, allowing for selective modification of the sugar molecule. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
3-O-tert-Butyldiphenylsilyl-D-glucal: Lacks the 4,6-O-(4-methoxybenzylidene) group.
4,6-O-(4-methoxybenzylidene)-D-glucal: Lacks the 3-O-tert-Butyldiphenylsilyl group.
Uniqueness
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is unique due to the combination of protective groups, which allows for selective reactions and modifications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C30H34O5Si |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C30H34O5Si/c1-30(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)35-26-19-20-32-27-21-33-29(34-28(26)27)22-15-17-23(31-4)18-16-22/h5-20,26-29H,21H2,1-4H3/t26-,27-,28+,29?/m1/s1 |
Clave InChI |
GPGWYHWCOKUTGD-HFVNIMEJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


palladium(II)](/img/structure/B14031108.png)

![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)


![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)




![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)

![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

